N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Description

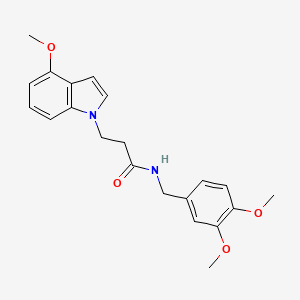

N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic indole-derived amide characterized by a propanamide backbone substituted with a 3,4-dimethoxybenzyl group and a 4-methoxyindole moiety.

Key structural attributes include:

- Methoxy substituents: The 3,4-dimethoxybenzyl and 4-methoxyindole groups enhance lipophilicity (logP ~5–6 estimated) and may modulate electronic effects on the aromatic rings.

- Amide linkage: The propanamide group provides hydrogen-bonding capacity (1 donor, 5 acceptors), influencing solubility and target binding .

Properties

Molecular Formula |

C21H24N2O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyindol-1-yl)propanamide |

InChI |

InChI=1S/C21H24N2O4/c1-25-18-6-4-5-17-16(18)9-11-23(17)12-10-21(24)22-14-15-7-8-19(26-2)20(13-15)27-3/h4-9,11,13H,10,12,14H2,1-3H3,(H,22,24) |

InChI Key |

OYMGVRZXZQCWJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CCN2C=CC3=C2C=CC=C3OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable amine to form the benzyl intermediate.

Indole Substitution: The benzyl intermediate is then reacted with 4-methoxyindole under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways involving indole derivatives.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and indole groups could play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Compound 35 (1-(1-(3,4-Dichlorobenzyl)-1H-indol-3-yl)-N-(2,4-dimethoxybenzyl)methanamine)

- Structural Differences : Replaces the propanamide group with a methanamine linkage and substitutes chlorine atoms on the benzyl group.

- Impact : Chlorine atoms increase electronegativity and reduce solubility compared to methoxy groups. The amine group may alter binding modes in biological targets compared to the amide in the target compound .

Compound V029-3757 (3-(1-benzyl-1H-indol-3-yl)-3-[3-(benzyloxy)-4-methoxyphenyl]-N-(2-methoxyethyl)propanamide)

- Structural Similarities : Shares a propanamide backbone and methoxy/benzyl substituents.

- Key Differences: Additional benzyloxy groups increase molecular weight (548.68 vs. ~400–450 estimated for the target compound) and logP (5.48), suggesting higher lipophilicity.

2.2 Propanamide Derivatives

Propanil (N-(3,4-dichlorophenyl) propanamide)

Compound 51 (3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide)

- Structural Overlaps : Contains a methoxyindole and propanamide group.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic compound belonging to the class of amides, characterized by its unique structural features including a propanamide backbone, a methoxy-substituted indole ring, and a dimethoxybenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and neuroprotective domains.

- Molecular Formula : C21H24N2O4

- Molecular Weight : 368.4 g/mol

- IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-3-(5-methoxyindol-1-yl)propanamide

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. These interactions modulate cellular pathways that influence gene expression and cellular proliferation. Preliminary studies suggest that this compound may act through the following mechanisms:

- Inhibition of Kinase Activity : The compound has been observed to inhibit specific kinases associated with cancer progression, such as FLT3 and JAK2. This inhibition leads to reduced phosphorylation levels of signaling proteins like STAT5 and ERK1/2, ultimately inducing apoptosis in cancer cells .

- Cell Cycle Arrest : It has been reported that this compound induces cell cycle arrest at the G0/G1 phase in certain leukemia cell lines, promoting apoptosis and inhibiting tumor growth .

Anticancer Activity

This compound exhibits significant anti-cancer properties. Studies have shown its effectiveness against various acute myeloid leukemia (AML) cell lines, including MOLM-13 and MV4-11. The compound's ability to selectively target FLT3-ITD mutations makes it a promising candidate for treating specific leukemia subtypes .

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. The structural characteristics facilitate interactions with neuroreceptors and enzymes involved in neurodegenerative processes, potentially offering therapeutic benefits in conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.